N-(5-CHLORO-2-METHOXYPHENYL)-2-{2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE
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Overview
Description
N-(5-CHLORO-2-METHOXYPHENYL)-2-{2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE is a complex organic compound that belongs to the class of pyridopyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a chlorinated methoxyphenyl group and a pyridopyrimidine moiety, which contribute to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of N-(5-CHLORO-2-METHOXYPHENYL)-2-{2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyridopyrimidine core: This can be achieved through the cyclization of appropriate precursors under reflux conditions in solvents like p-xylene.
Introduction of the chlorinated methoxyphenyl group: This step often involves the use of chlorinated aromatic compounds and methoxylation reactions.
Final coupling: The final step involves coupling the pyridopyrimidine core with the chlorinated methoxyphenyl group under specific reaction conditions, such as the use of coupling agents and catalysts.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
N-(5-CHLORO-2-METHOXYPHENYL)-2-{2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the chlorinated aromatic ring.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(5-CHLORO-2-METHOXYPHENYL)-2-{2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-(5-CHLORO-2-METHOXYPHENYL)-2-{2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit dihydrofolate reductase (DHFR), which is involved in DNA synthesis and cell proliferation . This inhibition can result in antiproliferative effects, making it a potential anticancer agent.
Comparison with Similar Compounds
N-(5-CHLORO-2-METHOXYPHENYL)-2-{2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE can be compared with other pyridopyrimidine derivatives, such as:
Palbociclib: A breast cancer drug that also targets cell proliferation pathways.
Dilmapimod: A potential therapeutic agent for rheumatoid arthritis.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(2,4-dioxo-1-phenylpyrido[2,3-d]pyrimidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O4/c1-31-18-10-9-14(23)12-17(18)25-19(28)13-26-21(29)16-8-5-11-24-20(16)27(22(26)30)15-6-3-2-4-7-15/h2-12H,13H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRVQBSGVGUUKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2C(=O)C3=C(N=CC=C3)N(C2=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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